3-Cyclopentyltetrahydrofuran-3-OL

Description

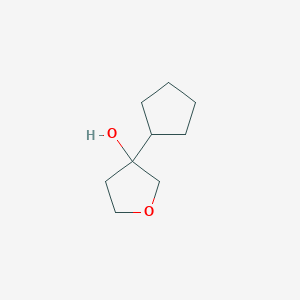

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-cyclopentyloxolan-3-ol |

InChI |

InChI=1S/C9H16O2/c10-9(5-6-11-7-9)8-3-1-2-4-8/h8,10H,1-7H2 |

InChI Key |

JYRCTKSDNOGGSN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2(CCOC2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopentyltetrahydrofuran 3 Ol

Retrosynthetic Dissection and Strategic Planning for 3-Cyclopentyltetrahydrofuran-3-OL

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection targets the carbon-carbon bond between the cyclopentyl group and the tetrahydrofuran (B95107) ring at the C3 position. This disconnection is strategically advantageous as it simplifies the molecule into two key precursors: a tetrahydrofuran-3-one and a cyclopentyl organometallic reagent, such as a Grignard reagent. This approach is logical because the formation of tertiary alcohols via the addition of organometallic reagents to ketones is a well-established and reliable transformation in organic synthesis.

The retrosynthetic pathway can be visualized as follows:

| Target Molecule | Disconnection | Precursors |

|---|---|---|

| This compound | C-C bond at C3 | Tetrahydrofuran-3-one + Cyclopentyl Grignard Reagent |

Foundational Synthetic Routes to the Tetrahydrofuran Core of this compound

Cyclization Reactions in Tetrahydrofuran Ring Formation

Intramolecular cyclization is a common and effective strategy for the formation of tetrahydrofuran rings. One potential route to tetrahydrofuran-3-one involves the acid-catalyzed cyclization of a suitable precursor, such as a protected 1,4-dihydroxybutan-2-one. The choice of protecting groups and reaction conditions is critical to ensure efficient ring closure and to avoid side reactions.

Another approach is the oxidative cyclization of unsaturated alcohols. For instance, a pent-4-en-1-ol derivative could be subjected to an oxidative cyclization protocol to furnish the substituted tetrahydrofuran ring. The regioselectivity of such reactions is a key consideration to ensure the formation of the desired five-membered ring.

| Cyclization Method | Starting Material Example | Key Reagents/Conditions |

|---|---|---|

| Acid-catalyzed cyclization | Protected 1,4-dihydroxybutan-2-one | Acid catalyst (e.g., H2SO4, TsOH) |

| Oxidative cyclization | Pent-4-en-1-ol derivative | Oxidizing agent (e.g., m-CPBA, OsO4) |

Precursors and Intermediate Functionalization Strategies

The synthesis of the necessary precursors for cyclization often requires strategic functionalization of simpler starting materials. For example, the synthesis of a protected 1,4-dihydroxybutan-2-one could commence from a commercially available starting material like malic acid. A series of functional group interconversions, including esterification, reduction, and oxidation, would be required to arrive at the desired cyclization precursor.

Functionalization of commercially available dihydrofurans is another viable strategy. For instance, 2,3-dihydrofuran can undergo various transformations to introduce the required functionality at the 3-position, which can then be converted to the ketone.

Introduction of the Cyclopentyl Moiety in this compound

The introduction of the cyclopentyl group at the C3 position is the final key step in the synthesis. This is typically achieved through the addition of a nucleophilic cyclopentyl equivalent to the electrophilic carbonyl carbon of tetrahydrofuran-3-one.

Grignard Reagent-Mediated Additions to Cyclic Ketones

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, cyclopentylmagnesium bromide or chloride would be the Grignard reagent of choice. This reagent is prepared by reacting cyclopentyl bromide or chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

The subsequent addition of this Grignard reagent to tetrahydrofuran-3-one would proceed via nucleophilic attack on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and yield the desired tertiary alcohol, this compound.

The reaction can be summarized as follows:

Step 1: Grignard Reagent Formation: Cyclopentyl-Br + Mg → Cyclopentyl-MgBr

Step 2: Grignard Addition: Cyclopentyl-MgBr + Tetrahydrofuran-3-one → Intermediate alkoxide

Step 3: Workup: Intermediate alkoxide + H₃O⁺ → this compound

Stereoselective Alkylation and Cycloaddition Reactions

While the Grignard addition to tetrahydrofuran-3-one is a direct and effective method, it does not offer stereocontrol if the tetrahydrofuran ring contains pre-existing stereocenters. For the synthesis of specific stereoisomers of this compound, stereoselective methods would be necessary.

Stereoselective alkylation of a chiral enolate derived from a protected tetrahydrofuran-3-one could be one approach. This would involve the use of a chiral auxiliary to direct the approach of the cyclopentyl electrophile.

Alternatively, cycloaddition reactions could be employed to construct the cyclopentyl ring with defined stereochemistry prior to its attachment or as part of the tetrahydrofuran ring formation. However, for the specific target of this compound, the Grignard addition to a pre-formed tetrahydrofuran-3-one remains the most straightforward and likely synthetic route.

Formation of the Tertiary Alcohol Functionality in this compound

The creation of the tertiary alcohol at the C3 position of the tetrahydrofuran ring is the cornerstone of synthesizing this compound. This transformation requires the formation of a new carbon-carbon bond between the tetrahydrofuran ring and the cyclopentyl group, concurrently with the generation of the hydroxyl group.

Carbonyl Reduction Pathways

In organic synthesis, the reduction of a carbonyl group is a fundamental method for producing alcohols. wikipedia.orglibretexts.org Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to convert ketones into secondary alcohols and aldehydes into primary alcohols. libretexts.orgchemguide.co.uk

However, the direct reduction of a simple carbonyl precursor like tetrahydrofuran-3-one would yield 3-hydroxytetrahydrofuran, a secondary alcohol, not the target tertiary alcohol. wikipedia.org The formation of a tertiary alcohol requires the addition of a carbon-based nucleophile to the carbonyl carbon, a process distinct from reduction which involves the addition of a hydride ion (:H⁻). libretexts.org Therefore, while carbonyl reduction is a key technique in alcohol synthesis, it is not the direct pathway to the tertiary alcohol functionality in this compound. Instead, the precursor ketone, tetrahydrofuran-3-one, must undergo an addition reaction as described in the following section.

Organometallic Reagent Additions

The most direct and effective method for constructing the this compound structure is through the addition of an organometallic reagent to the ketone precursor, tetrahydrofuran-3-one. This reaction class is fundamental for creating carbon-carbon bonds and is widely used in the synthesis of tertiary alcohols. libretexts.org

The primary choice for this transformation involves a Grignard reagent, specifically cyclopentylmagnesium bromide (C₅H₉MgBr). The reaction mechanism involves the nucleophilic attack of the carbanionic cyclopentyl group on the electrophilic carbonyl carbon of tetrahydrofuran-3-one. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final tertiary alcohol. Organolithium reagents, such as cyclopentyllithium, can also be employed and often exhibit similar or enhanced reactivity compared to their Grignard counterparts.

Table 1: Comparison of Organometallic Reagents for Synthesis

| Reagent | Formula | Typical Solvent | Reactivity | Key Features |

| Cyclopentylmagnesium Bromide | C₅H₉MgBr | Diethyl ether, THF | High | Standard Grignard reagent, well-established, cost-effective. |

| Cyclopentyllithium | C₅H₉Li | Hexane, Diethyl ether | Very High | More reactive than Grignard reagents; may lead to side reactions if not controlled. |

The general reaction is illustrated below:

Step 1: Nucleophilic addition of the cyclopentyl organometallic reagent to tetrahydrofuran-3-one.

Step 2: Protonation of the intermediate alkoxide with a weak acid (e.g., H₃O⁺).

This two-step process efficiently assembles the target molecule from readily available precursors.

Stereoselective and Enantioselective Synthesis of this compound

Because the C3 carbon in this compound is a stereocenter, controlling the three-dimensional arrangement of the atoms is critical, particularly for applications in pharmaceuticals and materials science. Stereoselective and enantioselective methods are employed to produce specific stereoisomers of the target compound.

Chiral Auxiliaries and Reagents in Directed Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to the tetrahydrofuran-3-one precursor. For instance, chiral oxazolidinones, often referred to as Evans auxiliaries, can be used to direct the approach of the cyclopentyl nucleophile. researchgate.netyoutube.com The bulky nature and defined stereochemistry of the auxiliary block one face of the molecule, forcing the organometallic reagent to attack from the less sterically hindered face. This results in a high degree of diastereoselectivity. The auxiliary is then cleaved to yield the enantiomerically enriched tertiary alcohol.

Key steps in a chiral auxiliary-based synthesis:

Attachment of a chiral auxiliary to a precursor molecule.

Diastereoselective addition of the cyclopentyl organometallic reagent.

Removal of the chiral auxiliary to release the enantiomerically enriched product.

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries.

For the synthesis of chiral this compound, a chiral Lewis acid or a chiral ligand complexed with a metal could be used to catalyze the addition of the cyclopentyl nucleophile to tetrahydrofuran-3-one. The chiral catalyst coordinates to the carbonyl oxygen, creating a chiral environment around the reaction center. This chiral environment differentiates the two faces of the carbonyl group, leading to a preferential attack on one side and resulting in an excess of one enantiomer of the product.

Table 2: Examples of Catalytic Systems for Asymmetric Additions

| Catalyst Type | Example | Mechanism | Typical Enantiomeric Excess (ee) |

| Chiral Lewis Acid | Boron-based catalysts (e.g., Corey-Bakshi-Shibata catalyst) | Activation of the carbonyl group and creation of a chiral pocket. | Often >90% |

| Metal-Ligand Complex | Copper-chiral phosphine complexes (e.g., Cu-DuPhos) | Formation of a chiral organometallic reagent in situ. | Variable, can be >95% |

| Organocatalysis | Chiral amines or thioureas | Activation of the nucleophile or electrophile through non-covalent interactions. | 80-99% |

Enzymatic Resolution Techniques for this compound and its Precursors

Kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers). This method utilizes a chiral catalyst or reagent that reacts at a different rate with each enantiomer. Enzymatic resolution is a highly effective form of kinetic resolution that employs enzymes as biocatalysts. scielo.br

To obtain an enantiomerically pure form of this compound, a racemic mixture of the alcohol can be subjected to an enzymatic reaction. Lipases are commonly used enzymes for this purpose. In the presence of an acyl donor (like vinyl acetate), a lipase will selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. These two compounds, having different functional groups, can then be easily separated using standard chromatographic techniques. The ester can be subsequently hydrolyzed to recover the other enantiomer of the alcohol if desired. This method is valued for its high selectivity and environmentally benign reaction conditions. scielo.br

Diastereoselective Control in Ring-Forming Reactions

Achieving control over stereochemistry is a central challenge in the synthesis of complex molecules like this compound, which contains a stereocenter at the C3 position. Diastereoselective control in the formation of the tetrahydrofuran ring is crucial for accessing specific stereoisomers. This can be accomplished through various strategies, including substrate-based control, reagent-based control, and exploiting the inherent stereochemical preferences of certain reaction mechanisms.

One powerful strategy involves intramolecular cyclization of an acyclic precursor where the stereocenters are already established. For instance, the intramolecular S_N2 reaction of a hydroxyl nucleophile with a leaving group (e.g., a halide or sulfonate) proceeds with inversion of configuration at the carbon bearing the leaving group. nih.gov Therefore, by preparing a precursor with the desired stereochemistry, the resulting tetrahydrofuran's stereochemistry can be predicted and controlled.

Cascade reactions that form multiple bonds and stereocenters in a single operation offer an efficient route. For example, a tandem Mukaiyama aldol-lactonization process can generate substituted tetrahydrofurans from simple γ-ketoaldehydes, creating up to three new stereocenters with high diastereoselectivity. nih.gov The stereochemical outcome is often dictated by nucleophilic addition to a cyclic oxocarbenium ion intermediate. nih.gov Similarly, thermal reactions of 1,5-diene-tert-butyl carbonates can produce 2,3,4-trisubstituted tetrahydrofurans through a cooperative sequence of a Cope rearrangement, Boc deprotection, and an oxy-Michael addition, where the stereochemistry can be rationalized via a Zimmerman−Traxler model. nsf.gov

Below is a table summarizing various approaches to diastereoselective tetrahydrofuran synthesis.

| Method | Description | Key Features |

| Tandem Mukaiyama Aldol-Lactonization | A cascade sequence involving γ-ketoaldehydes and ketene acetals. | Forms multiple C-C and C-O bonds and up to three stereocenters in one pot with high diastereoselectivity. nih.gov |

| Intramolecular S_N2 Cyclization | A hydroxyl group displaces a tethered leaving group (e.g., tosylate, halide). | Stereospecific reaction; outcome depends on the configuration of the acyclic precursor. nih.gov |

| Oxidative Cyclization | Cyclization of γ-hydroxy alkenes and polyenes using oxidizing agents. | Can generate multiple bonds and stereocenters in a single step. nih.gov |

| Thermal Diene Reaction | Cope rearrangement followed by intramolecular oxy-Michael addition. | Diastereoselectivity is controlled by the geometry of the starting diene. nsf.gov |

| Enzyme-Mediated Reactions | Use of enzymes like alcohol dehydrogenase to trigger asymmetric reduction followed by cyclization. | Provides access to products with high enantiomeric and diastereomeric excess. researchgate.net |

Advanced Synthetic Transformations for this compound Analogues

The construction of the this compound scaffold and its analogues can be achieved through several advanced synthetic methods. These transformations are designed to build the core heterocyclic ring system, often with control over substitution and stereochemistry.

Pauson-Khand Reaction Applications in Fused Ring Systems

The Pauson–Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt-carbonyl complex. nih.gov While the intermolecular version can be limited, the intramolecular Pauson-Khand reaction is exceptionally effective for constructing fused bicyclic systems with high regio- and stereoselectivity. jk-sci.com

This methodology is particularly relevant for creating complex analogues where the cyclopentyl group is part of a fused ring system attached to the furan (B31954) core. The reaction proceeds through the initial formation of a hexacarbonyldicobalt-alkyne complex. Subsequent coordination of the tethered alkene, followed by a series of insertion and reductive elimination steps, yields the cyclopentenone fused to the adjacent ring. beilstein-journals.org The intramolecular nature of the reaction provides excellent control over the stereochemical outcome. jk-sci.com This method has been utilized as a key step in the total synthesis of various natural products, including terpenes. nih.gov

| Catalyst/Mediator | Substrate Type | Product | Key Feature |

| Co₂(CO)₈ | 1,n-Enyne | Fused Cyclopentenone | High regio- and stereoselectivity in intramolecular reactions. jk-sci.com |

| Other Metals (Rh, Ru, Ir, etc.) | 1,n-Enyne | Fused Cyclopentenone | Catalytic variants offer improved efficiency and milder conditions. nih.gov |

Halohydrin Reaction Protocols

The formation of tetrahydrofuran rings via a halohydrin intermediate is a classic and reliable method. This two-step protocol involves:

Halohydrin Formation : An appropriate unsaturated alcohol is treated with a halogen source (e.g., Br₂, Cl₂) in the presence of water. This electrophilic addition proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the halogen and a hydroxyl group across the double bond.

Intramolecular Cyclization : The resulting halohydrin is treated with a base. The base deprotonates the alcohol, forming an alkoxide, which then acts as an internal nucleophile. It displaces the adjacent halide via an intramolecular S_N2 reaction, closing the ring to form the tetrahydrofuran. youtube.com

For the synthesis of a this compound analogue, a potential starting material would be a 4-cyclopentyl-pent-4-ene-1,4-diol. Chlorination would form a dichlorobutanol intermediate, which upon treatment with a base like sodium hydroxide, undergoes cyclization to yield a 3-chlorotetrahydrofuran derivative. google.com This intermediate could then be further elaborated to the target tertiary alcohol. The intramolecular Williamson ether synthesis step is highly efficient for forming five-membered rings. youtube.com

Oxymercuration-Demercuration Methodologies

Intramolecular oxymercuration provides a mild and highly regioselective method for the cyclization of unsaturated alcohols to form cyclic ethers, including tetrahydrofurans. This method avoids the harsh acidic conditions that can lead to carbocation rearrangements.

The reaction is initiated by treating an unsaturated alcohol, such as a γ,δ-unsaturated alcohol, with a mercury(II) salt like mercury(II) acetate, Hg(OAc)₂. The electrophilic mercury species reacts with the alkene to form a cyclic mercurinium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the former double bond (in accordance with Markovnikov's rule) to forge the C-O bond and close the ring. The resulting organomercury intermediate is then subjected to a demercuration step, typically using sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. This sequence efficiently produces substituted tetrahydrofurans.

Reductive Transformations for Structural Elaboration

An alternative strategy for constructing the tetrahydrofuran core involves the reduction of a pre-formed furan ring. This approach allows for the chemical elaboration of the aromatic furan scaffold before its conversion to the saturated tetrahydrofuran.

The synthesis could begin with a 3-cyclopentylfuran. The tertiary alcohol could be installed at the 3-position via methods such as Grignard addition to a furan-3-one precursor. The subsequent reduction of the substituted furan ring yields the desired this compound. While catalytic hydrogenation over metals like rhodium, iridium, or ruthenium is effective, it often requires high pressures of H₂. nih.gov A milder alternative is the Brønsted acid-catalyzed reduction using silanes as the reducing agent. acs.org This method can be controlled by the strength of the acid to selectively produce either 2,5-dihydrofurans or fully saturated tetrahydrofurans. nih.gov This approach offers flexibility in the synthetic design, separating the construction of the substitution pattern from the formation of the final saturated ring.

Multistep Convergent and Divergent Synthetic Approaches to this compound

The synthesis of this compound and its analogues can be designed using either convergent or divergent strategies, each offering distinct advantages for creating target molecules and building chemical libraries.

Preparation of a suitable cyclopentyl organometallic reagent, such as cyclopentylmagnesium bromide (a Grignard reagent).

Independent synthesis of an electrophilic tetrahydrofuran fragment, such as tetrahydrofuran-3-one.

The coupling of these two fragments via a nucleophilic addition reaction to form the C-C bond and install the tertiary alcohol, yielding the final product.

A divergent synthesis begins with a common core structure that is subsequently elaborated into a variety of different analogues. This strategy is ideal for structure-activity relationship (SAR) studies in medicinal chemistry. A divergent approach to analogues of this compound could start from a common intermediate like (S)-tetrahydrofuran-3-ol, which is a known precursor for HIV protease inhibitors. mdpi.com From this chiral building block, the cyclopentyl group could be introduced, and subsequent modifications could be made to either the cyclopentyl ring or other positions on the tetrahydrofuran scaffold to generate a library of related compounds. Another divergent path could involve synthesizing the 3-cyclopentyltetrahydrofuran core and then performing various reactions on the hydroxyl group to create esters, ethers, or other derivatives.

Reaction Optimization and Scale-Up Considerations in this compound Synthesis

The successful laboratory synthesis of a target molecule is a critical first step, but the transition from a small-scale reaction to a large-scale, efficient, and safe manufacturing process requires meticulous attention to reaction optimization and scale-up. For the synthesis of this compound, a plausible and commonly employed method involves the Grignard reaction between a suitable lactone, such as γ-butyrolactone, and cyclopentylmagnesium bromide. This section will detail the critical aspects of optimizing this synthesis and the subsequent considerations for its scale-up.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds, but it is also notoriously exothermic and sensitive to air and moisture, making careful control of reaction parameters essential for both yield and safety. labster.comgordon.edu The reaction of a Grignard reagent with a lactone proceeds via a two-step addition mechanism. The first equivalent of the Grignard reagent attacks the carbonyl carbon of the lactone, leading to a ring-opening to form a ketone intermediate. study.comyoutube.com A second equivalent of the Grignard reagent then attacks the newly formed ketone to yield the desired tertiary alcohol after an acidic workup. study.comyoutube.comorganicchemistrytutor.com

Reaction Optimization

The optimization of the synthesis of this compound from γ-butyrolactone and cyclopentylmagnesium bromide would involve a systematic study of several key parameters to maximize yield and purity while minimizing byproducts and ensuring operational safety. These parameters include the stoichiometry of the Grignard reagent, reaction temperature, solvent, and the rate of addition of the reagents.

A design of experiments (DoE) approach would typically be employed to efficiently explore the interplay of these variables. Below is a hypothetical data table representing a series of optimization experiments.

| Entry | Equivalents of Grignard Reagent | Temperature (°C) | Solvent | Addition Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 2.1 | 0 | Diethyl Ether | 60 | 65 | 90 |

| 2 | 2.5 | 0 | Diethyl Ether | 60 | 78 | 94 |

| 3 | 2.5 | -20 | Diethyl Ether | 60 | 75 | 96 |

| 4 | 2.5 | 25 (rt) | Diethyl Ether | 60 | 72 | 88 |

| 5 | 2.5 | 0 | THF | 60 | 82 | 95 |

| 6 | 2.5 | 0 | 2-MeTHF | 60 | 85 | 97 |

| 7 | 2.5 | 0 | 2-MeTHF | 30 | 80 | 93 |

| 8 | 2.5 | 0 | 2-MeTHF | 120 | 86 | 98 |

The choice of solvent also plays a significant role. While diethyl ether is a traditional solvent for Grignard reactions, tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) show improved yields (Entries 5 and 6). gordon.edu 2-MeTHF is a particularly attractive option for scale-up due to its higher boiling point and lower water miscibility compared to THF, making it a safer and potentially greener alternative. gordon.edu Finally, a slower addition time of the lactone to the Grignard solution appears to be beneficial, allowing for better heat dissipation and minimizing the formation of impurities (Entry 8 vs. 7). Thus, the optimized conditions from this study would be the use of 2.5 equivalents of cyclopentylmagnesium bromide in 2-MeTHF at 0 °C, with an addition time of 120 minutes.

Scale-Up Considerations

Transitioning the optimized synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces a new set of challenges that must be carefully managed.

Heat Management: Grignard reactions are highly exothermic. labster.comgordon.eduacs.org As the scale of the reaction increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. acs.org This can lead to a dangerous thermal runaway if not properly controlled. Therefore, robust cooling systems, accurate temperature monitoring, and a controlled rate of reagent addition are paramount for safe operation. acs.org

Mixing and Mass Transfer: In a large reactor, ensuring efficient mixing is critical to maintain a homogenous reaction temperature and prevent localized "hot spots." labster.com Poor mixing can also lead to a buildup of unreacted reagents, which could then react uncontrollably. The choice of reactor and impeller design is crucial for effective mass and heat transfer.

Reagent Addition: The slow, controlled addition of the γ-butyrolactone to the Grignard solution is a key parameter for controlling the exotherm. acs.org On a large scale, this requires reliable and precise dosing pumps. The initiation of the Grignard reaction can sometimes be delayed, leading to a dangerous accumulation of the alkyl halide if it is co-added. Therefore, ensuring the reaction has initiated before adding the bulk of the reagents is a critical safety step.

Continuous Flow Chemistry: To mitigate many of the hazards associated with scaling up Grignard reactions, modern process chemistry often turns to continuous flow reactors. gordon.eduresearchgate.netdtu.dkresearchgate.net In a flow setup, small volumes of reagents are continuously mixed and reacted in a tube or a series of continuous stirred-tank reactors (CSTRs). gordon.eduresearchgate.net This approach offers superior heat transfer due to the high surface-area-to-volume ratio of the reactor, allowing for better temperature control and inherently safer operation. gordon.eduresearchgate.net A continuous process can also improve selectivity and yield, and allows for a more straightforward and automated scale-up by simply running the reactor for a longer period. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization of 3 Cyclopentyltetrahydrofuran 3 Ol

Reactions at the Tertiary Hydroxyl Group of 3-Cyclopentyltetrahydrofuran-3-OL

The tertiary nature of the hydroxyl group in this compound significantly influences its reactivity. Tertiary alcohols are generally less reactive than primary or secondary alcohols in reactions involving the hydroxyl group, primarily due to steric hindrance.

Esterification: The formation of esters from tertiary alcohols like this compound is challenging under standard Fischer esterification conditions (an alcohol and a carboxylic acid with an acid catalyst) because tertiary carbocations readily form and lead to elimination byproducts. masterorganicchemistry.com The rate of esterification for tertiary alcohols is considerably slower than for primary or secondary alcohols. researchgate.net To achieve esterification, more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides, are typically necessary. chemguide.co.uk The reaction of an alcohol with an acyl chloride is vigorous and produces an ester and hydrogen chloride. chemguide.co.uk For instance, reacting an alcohol with ethanoyl chloride yields the corresponding ester.

Another approach involves using peptide coupling reagents like TBTU, TATU, or COMU with a carboxylic acid and an organic base, though these methods can be less effective for tertiary alcohols. organic-chemistry.org A method for the direct esterification of aliphatic acyclic tertiary alcohols involves using a sulfonic acid cation exchange resin in a non-aqueous system, which may be applicable. google.com

Etherification: Direct etherification of tertiary alcohols is also difficult due to the steric hindrance and the propensity for elimination reactions in the presence of strong acids.

Oxidation: Tertiary alcohols are resistant to oxidation under conditions that typically oxidize primary and secondary alcohols because they lack a hydrogen atom on the alpha-carbon. Therefore, the direct oxidation of the tertiary hydroxyl group of this compound to a ketone is not feasible without breaking carbon-carbon bonds.

Reduction: The hydroxyl group of an alcohol is not typically a reducible functional group. Reduction reactions involving alcohols usually require conversion of the hydroxyl group into a better leaving group first (see section 3.1.4). The tetrahydrofuran (B95107) ring itself is also generally resistant to reduction, although ring-opening reductions can occur under specific and harsh conditions, for example, with reagents like lithium aluminum hydride, particularly in strained ring systems like oxiranes. libretexts.orgyoutube.com

Tertiary alcohols can be converted into various carbonate derivatives. One method involves the reaction of a tertiary alcohol with dimethyl carbonate in the presence of a Grignard reagent, which proceeds through nucleophilic addition. vaia.com Another strategy is the direct carboxylation of tertiary propargylic alcohols with carbon dioxide (CO2) using copper-based catalysts or ionic liquids to form cyclic carbonates. mdpi.com While this compound is not a propargylic alcohol, similar principles of activating the alcohol and CO2 could potentially be applied. Palladium-catalyzed cyclization of substrates bearing pendant hydroxyl groups, including tertiary alcohols, with phosphono allylic carbonates can also lead to cyclic ether formation. nih.gov

To enhance the reactivity of the tertiary alcohol for nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups. masterorganicchemistry.com

Mesylation: This process involves reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine. commonorganicchemistry.com For tertiary alcohols, which react slowly, the use of mesyl chloride can be advantageous as it can proceed through a reactive sulfene (B1252967) intermediate. chemistrysteps.com The conversion to a mesylate occurs with retention of stereochemistry at the carbon atom. libretexts.org

Tosylation: Similar to mesylation, tosylation involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl). However, this reaction is often slower with sterically hindered tertiary alcohols. masterorganicchemistry.comchemistrysteps.com

Once formed, these sulfonate esters can readily undergo substitution or elimination reactions.

| Reaction | Reagent(s) | Product Type | Notes |

| Mesylation | Methanesulfonyl chloride (MsCl), Pyridine | Mesylate | Converts the poor -OH leaving group into a good -OMs leaving group. commonorganicchemistry.com |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate | Similar to mesylation, but may be slower for tertiary alcohols. chemistrysteps.com |

Functionalization of the Tetrahydrofuran Ring System of this compound

The tetrahydrofuran (THF) ring is a relatively stable cyclic ether but can undergo specific reactions, particularly ring-opening or functionalization at the carbons adjacent to the oxygen atom. libretexts.org

Electrophilic Substitution: Direct electrophilic substitution on an unsubstituted THF ring is not a common reaction pathway. However, functionalization can be achieved through other means. For example, α-oxy C(sp3)-H arylation of cyclic ethers can be achieved using photoredox and nickel catalysis. organic-chemistry.org It is also possible to achieve a ring-contraction of substituted tetrahydropyrans to provide 2-acyltetrahydrofurans, indicating that complex rearrangements of the ring system are possible under specific catalytic conditions. nih.gov

Ring-Opening and Ring-Expansion Transformations

The tetrahydrofuran ring, a prevalent motif in many natural products and pharmaceuticals, can undergo a variety of transformations that alter its core structure. For a tertiary alcohol like this compound, both ring-opening and ring-expansion reactions represent plausible, albeit challenging, synthetic pathways.

Ring-Opening Reactions:

The cleavage of the tetrahydrofuran ring in this compound would likely require harsh reaction conditions due to the inherent stability of the ether linkages. Acid-catalyzed ring-opening could proceed via protonation of the tetrahydrofuran oxygen, followed by nucleophilic attack. The regioselectivity of this attack would be influenced by steric hindrance from the cyclopentyl group at the C3 position.

Alternatively, treatment with strong Lewis acids could facilitate ring-opening. For instance, boron trifluoride etherate has been shown to promote the ring cleavage of tetrahydrofurans by organolithium compounds, leading to the formation of long-chain alcohols. researchgate.net Similarly, highly reactive Grignard reagents, such as allyl- and benzylmagnesium halides, have been reported to open the tetrahydrofuran ring at elevated temperatures. researchgate.net It is conceivable that under such conditions, this compound could yield a diol product.

Ring-Expansion Reactions:

Ring-expansion reactions of tetrahydrofuran derivatives offer a pathway to larger heterocyclic systems, such as tetrahydropyrans. Photochemical methods have been successfully employed for the ring expansion of other heterocyclic systems. rsc.orgnih.gov For example, a photochemical carbene transfer protocol has been utilized to achieve the ring expansion of oxetanes to tetrahydrofurans. rsc.orgnih.gov While not directly demonstrated on a 3-substituted tetrahydrofuran-3-ol, a similar strategy involving a suitable carbene precursor could theoretically induce a rearrangement in this compound.

Another potential avenue for ring expansion involves a double SN2 process. This has been observed in the conversion of 2,3-epoxyalcohols to tetrahydrofurans. nih.gov Adapting this methodology to this compound would necessitate prior functionalization to install a suitable leaving group, which could then be displaced intramolecularly to effect the ring expansion.

Modifications of the Cyclopentyl Moiety of this compound

The cyclopentyl group of this compound presents opportunities for further functionalization and stereochemical manipulation, allowing for the synthesis of a diverse range of derivatives.

Cyclopentane (B165970) Ring Functionalization

The functionalization of a saturated carbocycle like the cyclopentyl ring typically involves free-radical halogenation or directed C-H activation strategies. The presence of the tetrahydrofuran ring could influence the regioselectivity of such reactions.

Table 1: Potential Functionalization Reactions of the Cyclopentyl Moiety

| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Products |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light or radical initiator | Brominated cyclopentyl derivatives |

| C-H Activation/Functionalization | Transition metal catalyst (e.g., Pd, Rh), directing group, oxidant | Functionalized cyclopentyl derivatives (e.g., esters, ethers) |

Research on the functionalization of other cyclopentane derivatives provides a basis for these hypothetical transformations. For instance, various methods have been developed for the preparation of 1,2,3,4,5-functionalized cyclopentane derivatives. beilstein-journals.org These strategies often involve multi-step sequences starting from more reactive precursors.

Stereochemical Inversion at Cyclopentane Stereocenters

Should the cyclopentyl ring of a derivative of this compound possess stereocenters, their inversion could be achieved through established chemical transformations. This is a critical aspect in the synthesis of stereochemically complex molecules.

Table 2: Potential Methods for Stereochemical Inversion on the Cyclopentyl Ring

| Method | Description |

| SN2 Reaction | Introduction of a leaving group (e.g., tosylate, mesylate) at a stereocenter, followed by nucleophilic displacement with inversion of configuration. |

| Oxidation-Reduction Sequence | Oxidation of a secondary alcohol on the cyclopentyl ring to a ketone, followed by stereoselective reduction to the epimeric alcohol. |

The choice of method would depend on the specific functionality present on the cyclopentyl ring. For any stereochemical manipulation, the potential influence of the bulky 3-tetrahydrofuran-3-ol substituent would need to be considered, as it could direct the stereochemical outcome of the reactions. The stereochemistry of such transformations can have a significant impact on the rate and outcome of subsequent reactions. beilstein-journals.org

Stereochemical Characterization and Control of 3 Cyclopentyltetrahydrofuran 3 Ol

Absolute and Relative Stereochemistry Determination

The determination of the absolute and relative stereochemistry of 3-Cyclopentyltetrahydrofuran-3-OL would be a critical first step in its characterization. The molecule possesses a chiral center at the C3 position of the tetrahydrofuran (B95107) ring. The synthesis of this compound could potentially yield a racemic mixture of (R)- and (S)-enantiomers.

To separate these enantiomers and determine their absolute configurations, researchers would likely employ techniques such as:

Chiral Chromatography: Methods like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used to separate the enantiomers.

X-ray Crystallography: If a single crystal of one of the enantiomers (or a derivative) can be grown, X-ray diffraction analysis provides an unambiguous determination of the absolute configuration.

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques, including the use of chiral solvating agents or derivatizing agents, can be used to distinguish between enantiomers and to determine relative stereochemistry in diastereomeric derivatives.

Vibrational Circular Dichroism (VCD): This technique, which measures the differential absorption of left and right circularly polarized infrared light, can be used in conjunction with quantum chemical calculations to assign the absolute configuration of chiral molecules.

Impact of Stereochemistry on Molecular Conformation and Dynamics

The stereochemistry at the C3 position would significantly influence the three-dimensional shape and flexibility of the this compound molecule. The cyclopentyl group and the hydroxyl group can adopt different spatial orientations.

Conformational Analysis: The tetrahydrofuran ring itself is not planar and exists in a puckered conformation, typically an envelope or twist form. The bulky cyclopentyl group would have a preferred orientation (axial or equatorial) to minimize steric strain. Computational modeling, alongside NMR spectroscopic techniques like Nuclear Overhauser Effect (NOE) studies, would be instrumental in determining the most stable conformations of each enantiomer. The orientation of the hydroxyl group would also be a key factor, potentially participating in intramolecular hydrogen bonding which could further stabilize certain conformations.

Chiroptical Properties of Enantiomerically Pure this compound

Once the enantiomers of this compound are separated, their interaction with plane-polarized and circularly polarized light could be studied. These chiroptical properties are a direct consequence of the molecule's chirality.

Optical Rotation: Enantiomerically pure samples would exhibit optical activity, rotating the plane of polarized light in equal but opposite directions. The specific rotation, [α]D, would be a characteristic physical constant for each enantiomer.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. The resulting spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the chiral electronic environment within the molecule and can be used to confirm the absolute configuration by comparison with theoretical calculations.

In the absence of specific research on this compound, the table of compounds mentioned in the article, as per the instructions, cannot be generated as no other compounds were discussed in relation to it.

Further experimental and theoretical studies are required to fully characterize the stereochemical and chiroptical properties of this intriguing molecule. Such research would contribute to a deeper understanding of the structure-property relationships in substituted tetrahydrofurans, a class of compounds with relevance in various fields of chemistry.

Spectroscopic and Structural Elucidation Methodologies for 3 Cyclopentyltetrahydrofuran 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Cyclopentyltetrahydrofuran-3-OL, both ¹H and ¹³C NMR spectroscopy would provide critical information for its structural confirmation.

Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton, with a chemical shift that can vary depending on concentration and solvent, but typically appears in the range of 2-4 ppm. quora.com

Tetrahydrofuran (B95107) Ring Protons: The protons on the tetrahydrofuran ring would appear as complex multiplets due to spin-spin coupling. The protons on carbons adjacent to the ring oxygen (C2 and C5) are expected to be deshielded and resonate at approximately 3.5-4.0 ppm. The protons on C4 would likely appear at a more upfield position.

Cyclopentyl Ring Protons: The protons of the cyclopentyl group would give rise to a series of overlapping multiplets in the aliphatic region of the spectrum, typically between 1.2 and 2.0 ppm. The proton on the carbon directly attached to the tetrahydrofuran ring (C1' of the cyclopentyl group) would be expected at a slightly downfield-shifted position within this range.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Quaternary Carbon (C3): The carbon atom bearing the hydroxyl and cyclopentyl groups (C3) is a quaternary carbon and is expected to show a signal in the range of 70-85 ppm.

Tetrahydrofuran Ring Carbons: The carbons of the tetrahydrofuran ring are expected to resonate in the region of 60-75 ppm for C2 and C5 (adjacent to the ring oxygen) and at a more upfield position for C4.

Cyclopentyl Ring Carbons: The carbons of the cyclopentyl ring would appear in the aliphatic region, typically between 20-45 ppm.

Further structural confirmation can be obtained using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -OH | 2.0 - 4.0 (broad s) | - |

| THF H2/H5 | 3.5 - 4.0 (m) | 60 - 75 |

| THF H4 | 1.8 - 2.2 (m) | 30 - 45 |

| Cyclopentyl H1' | 1.8 - 2.2 (m) | 40 - 50 |

| Cyclopentyl CH₂ | 1.2 - 2.0 (m) | 20 - 35 |

| THF C3 | - | 70 - 85 |

Note: The expected chemical shift ranges are based on typical values for similar structural motifs. Actual values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₆O₂), the molecular weight is 156.22 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 156 would be observed, although for tertiary alcohols, it may be weak or absent. whitman.edu The fragmentation of this compound is expected to proceed through several characteristic pathways for alcohols and ethers.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is a common fragmentation pathway for alcohols and ethers. libretexts.org For this compound, this could involve the loss of the cyclopentyl radical to give a resonance-stabilized oxonium ion, or cleavage of the tetrahydrofuran ring.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a characteristic fragmentation for alcohols, which would result in a peak at m/z 138 (M-18). libretexts.org

Ring Cleavage: The tetrahydrofuran and cyclopentyl rings can undergo fragmentation, leading to a series of smaller fragment ions.

Expected Fragmentation Pattern for this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 138 | [C₉H₁₄O]⁺ | Dehydration (Loss of H₂O) |

| 87 | [C₅H₇O]⁺ | Cleavage of the cyclopentyl group |

| 71 | [C₄H₇O]⁺ | Ring cleavage of tetrahydrofuran |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

Note: The relative intensities of these fragments would depend on the ionization conditions.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. The C-O stretching vibration of the tertiary alcohol would appear as a strong band in the region of 1100-1200 cm⁻¹. The C-O-C stretching of the tetrahydrofuran ring would also give rise to a strong absorption in the fingerprint region, typically around 1050-1150 cm⁻¹. The C-H stretching vibrations of the cyclopentyl and tetrahydrofuran rings would be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The O-H stretch in the Raman spectrum is typically weak. However, the C-C and C-H symmetric stretching and bending vibrations of the aliphatic rings are often strong and well-defined in the Raman spectrum, providing valuable information about the carbon skeleton.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -OH | Stretching | 3200-3600 (strong, broad) | Weak |

| C-O (alcohol) | Stretching | 1100-1200 (strong) | Medium |

| C-O-C (ether) | Stretching | 1050-1150 (strong) | Medium |

| C-H (aliphatic) | Stretching | 2850-3000 (strong) | Strong |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If this compound or a suitable crystalline derivative can be prepared, single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. nih.gov This technique would unambiguously confirm the connectivity of the atoms and reveal the conformation of both the tetrahydrofuran and cyclopentyl rings in the solid state.

The resulting crystal structure would show the relative stereochemistry of the substituents on the tetrahydrofuran ring. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would provide insights into the packing of the molecules in the crystal lattice. mdpi.commdpi.com The synthesis of functionalized tetrahydrofuran derivatives for structural studies, including X-ray crystallography, has been reported in the literature as a means to understand their molecular interactions. nih.gov

Computational and Theoretical Studies on 3 Cyclopentyltetrahydrofuran 3 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 3-Cyclopentyltetrahydrofuran-3-OL. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge distribution and intramolecular interactions. researchgate.net For this compound, NBO analysis would reveal the nature of the bonding and the extent of electron delocalization, particularly involving the oxygen lone pairs of the hydroxyl and ether groups.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data based on typical DFT calculation results for similar heterocyclic alcohols.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | 1.8 eV | Indicates the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.3 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| NBO Charge on O (hydroxyl) | -0.75 e | The significant negative charge suggests this oxygen is a primary site for electrophilic attack and hydrogen bonding. |

| NBO Charge on O (ether) | -0.58 e | The negative charge on the ether oxygen also makes it a potential site for interaction with electrophiles. |

These calculations collectively suggest that the reactivity of this compound is primarily dictated by the two oxygen atoms, with the hydroxyl oxygen being the more reactive center due to its higher negative charge.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The flexibility of both the tetrahydrofuran (B95107) and cyclopentyl rings in this compound results in a complex conformational landscape. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the preferred computational methods for exploring these conformational possibilities.

Molecular mechanics force fields, such as MM4, which are specifically parameterized for alcohols and ethers, can be used to calculate the energies of different conformers. nih.gov The five-membered tetrahydrofuran ring is known to adopt envelope and twist conformations, and the cyclopentyl ring also exhibits similar non-planar forms. The relative orientation of these two rings and the rotation of the hydroxyl group lead to a multitude of possible low-energy structures.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time. rsc.org An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the preferred conformations, the energy barriers between them, and the timescales of conformational interconversion. mdpi.com This is particularly important for understanding how the molecule's shape changes in different environments.

Table 2: Relative Energies of Plausible Conformers of this compound (Illustrative) This table presents hypothetical data based on typical MM calculation results for substituted five-membered rings.

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Axial Cyclopentyl, Gauche OH | 0.00 | 45.2 |

| 2 | Equatorial Cyclopentyl, Gauche OH | 0.45 | 28.1 |

| 3 | Axial Cyclopentyl, Anti OH | 1.20 | 11.5 |

| 4 | Equatorial Cyclopentyl, Anti OH | 1.60 | 7.3 |

| 5 | Twist-Envelope Conformation | 2.50 | 2.9 |

| 6 | Other High-Energy Conformers | > 3.00 | < 5.0 |

The results would likely indicate that conformers allowing for favorable steric arrangements and potential intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen are energetically preferred.

Transition State Analysis and Reaction Mechanism Elucidation

Transition state (TS) theory combined with quantum mechanical calculations is a cornerstone for elucidating the mechanisms of chemical reactions involving this compound. By locating the transition state structure on the potential energy surface, the activation energy and the feasibility of a proposed reaction pathway can be determined. researchgate.netrsc.org

For example, a common reaction for such a tertiary alcohol is dehydration to form an alkene. Computational modeling could compare the energy barriers for different dehydration pathways, such as E1 or E2 mechanisms, and predict the most likely products. Similarly, the mechanism of ring-opening reactions of the tetrahydrofuran moiety can be investigated. nih.govacs.org DFT calculations are used to optimize the geometries of reactants, products, and the transition state connecting them. nih.gov The calculated activation energy provides a quantitative measure of the reaction rate. researchgate.net

Table 3: Calculated Activation Energies for a Hypothetical Dehydration Reaction (Illustrative) This table presents hypothetical data based on typical DFT calculation results for alcohol dehydration.

| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Path A: Exocyclic Alkene | TS-A | 25.5 | Formation of cyclopentylidene-tetrahydrofuran. |

| Path B: Endocyclic Alkene | TS-B | 28.1 | Formation of a double bond within the cyclopentyl ring. |

| Path C: Ring Opening | TS-C | 35.0 | Cleavage of the tetrahydrofuran ring. |

These theoretical analyses can guide synthetic efforts by predicting which reaction conditions are most likely to yield a desired product. The results would likely show that the formation of an exocyclic double bond is the kinetically favored pathway due to a lower activation barrier.

Hydrogen Bonding Networks and Intermolecular Interactions of this compound

The presence of a hydroxyl group (a hydrogen bond donor and acceptor) and an ether oxygen (a hydrogen bond acceptor) makes this compound capable of forming extensive hydrogen bonding networks. nih.gov Computational methods are invaluable for characterizing these non-covalent interactions.

Molecular dynamics simulations of the compound in a protic solvent like water or in its pure liquid state can reveal the structure and dynamics of these hydrogen bonds. mdpi.comacs.org Analysis of the simulation trajectories can provide information on the average number of hydrogen bonds per molecule, their lifetimes, and their geometry (bond lengths and angles). mdpi.com It is expected that the strongest hydrogen bonds would involve the hydroxyl group acting as a donor. princeton.edu

Quantum chemical calculations on small clusters (dimers, trimers) of this compound can also be performed to quantify the strength of individual hydrogen bonds. The interaction energy can be calculated and corrected for basis set superposition error (BSSE).

Table 4: Calculated Properties of Intermolecular Hydrogen Bonds (Illustrative) This table presents hypothetical data based on typical MD simulation and DFT results for alcohols and ethers.

| Hydrogen Bond Type | Average Distance (O···H, Å) | Average Angle (O-H···O, °) | Calculated Interaction Energy (kcal/mol) |

| OH (donor) to OH (acceptor) | 1.85 | 170 | -5.8 |

| OH (donor) to Ether O (acceptor) | 1.92 | 165 | -4.5 |

| Water (donor) to OH (acceptor) | 1.88 | 168 | -5.2 |

| Water (donor) to Ether O (acceptor) | 2.05 | 160 | -3.7 |

These studies would highlight the dominant role of the hydroxyl-hydroxyl hydrogen bond in the condensed phase, which is a key factor influencing the compound's physical properties such as boiling point and viscosity.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry offers reliable methods for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are highly valuable for structure verification and for interpreting experimental data.

DFT calculations, using methods like GIAO (Gauge-Including Atomic Orbital), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often within 0.2 ppm for protons and 2 ppm for carbons when compared to experimental values. nih.govnih.govresearchgate.net By calculating the spectra for different low-energy conformers and averaging them based on their predicted Boltzmann populations, a theoretical spectrum that closely matches the experimental one can be generated. This approach is particularly useful for assigning signals in complex spectra. rsc.org

Similarly, harmonic frequency calculations at the DFT level can predict the positions and intensities of vibrational bands in the IR spectrum. mdpi.com While there is often a systematic overestimation of frequencies, this can be corrected using empirical scaling factors, leading to excellent agreement with experimental IR spectra.

Table 5: Predicted ¹³C NMR Chemical Shifts vs. Experimental Analogue (Illustrative) This table presents hypothetical data based on typical DFT-GIAO calculations for substituted tetrahydrofurans.

| Carbon Atom | Predicted Chemical Shift (ppm) | Plausible Assignment |

| C3 (quaternary) | 85.2 | Carbon bearing the OH and cyclopentyl groups |

| C2, C5 (adjacent to ether O) | 70.5, 68.9 | Diastereotopic CH₂ groups adjacent to the ether oxygen |

| C4 | 35.1 | CH₂ group beta to the ether oxygen |

| C1' (cyclopentyl, attached) | 48.5 | Cyclopentyl carbon attached to the THF ring |

| C2', C5' (cyclopentyl) | 28.3 | CH₂ groups adjacent to the attachment point |

| C3', C4' (cyclopentyl) | 25.9 | Remaining CH₂ groups of the cyclopentyl ring |

The ability to predict spectra for different conformers and isomers is a powerful tool for structural elucidation and for understanding the conformational preferences of this compound in solution.

Advanced Research Applications in Medicinal Chemistry Focus on Chemical Design and Interaction Principles

Role of 3-Cyclopentyltetrahydrofuran-3-OL as a P2-Ligand Scaffold in Drug Design

The this compound moiety has proven to be an effective P2-ligand scaffold in the design of inhibitors for enzymes such as HIV-1 protease and Cathepsin K. The P2 pocket of these enzymes is a crucial subsite that significantly influences ligand binding and selectivity. The cyclopentyl group of the scaffold is well-suited to occupy this hydrophobic pocket, establishing favorable van der Waals interactions. The tetrahydrofuran (B95107) ring, with its inherent three-dimensionality and the presence of an oxygen atom, can engage in specific hydrogen bonding and dipolar interactions, further anchoring the ligand within the active site. The tertiary alcohol at the 3-position provides a strategic point for chemical modification, allowing for the introduction of various functional groups to optimize binding affinity and pharmacokinetic properties.

The utility of the this compound scaffold is exemplified in the design of potent HIV-1 protease inhibitors. In this context, the scaffold effectively mimics the transition state of the natural peptide substrate, leading to high-affinity binding. The cyclopentyl group fits snugly into the hydrophobic S2 subsite of the enzyme, while the tetrahydrofuran oxygen can interact with the backbone amide protons of the protease. This scaffold's rigid conformation helps to reduce the entropic penalty upon binding, contributing to a more favorable free energy of binding.

Structure-Based Design Principles for Ligand-Target Interactions (Chemical Perspective)

The successful application of the this compound scaffold in drug design is heavily reliant on a deep understanding of the principles governing its interactions with biological targets. Structure-based design, which utilizes high-resolution structural information of the target protein, is instrumental in optimizing the chemical features of ligands incorporating this scaffold.

X-ray crystallography and computational modeling have provided detailed insights into the binding modes of ligands containing the this compound moiety. These studies reveal that the cyclopentyl group often makes extensive hydrophobic contacts with nonpolar residues in the P2 pocket. The shape and size of this pocket dictate the optimal stereochemistry and substitution pattern of the cyclopentyl ring. For instance, in some enzymes, a (3R)-cyclopentyl configuration might be preferred over the (3S)-enantiomer to maximize surface complementarity and avoid steric clashes. The tetrahydrofuran ring's conformation is also critical, with the "up" or "down" pucker of the ring influencing the orientation of substituents and their ability to interact with the target.

Hydrogen bonds play a pivotal role in the affinity and specificity of ligands. The tertiary alcohol of the this compound scaffold is a key hydrogen bond donor, often interacting with backbone carbonyls or acidic residues in the enzyme's active site. The ether oxygen of the tetrahydrofuran ring can also act as a hydrogen bond acceptor. The precise geometry of these hydrogen bonds is crucial for high-affinity binding.

Chemical Modifications of the this compound Scaffold to Modulate Chemical Affinity and Selectivity

One common approach involves the derivatization of the tertiary alcohol. This can be achieved by converting it to ethers, esters, or other functional groups to explore new interactions within the binding site or to modulate physicochemical properties such as solubility and membrane permeability. Another strategy focuses on modifying the cyclopentyl ring. Introducing substituents on the ring or replacing it with other cyclic or acyclic moieties can fine-tune the hydrophobic interactions and improve selectivity.

Furthermore, the stereochemistry of the scaffold is a key area for optimization. The synthesis of enantiomerically pure (3R)- and (3S)-isomers allows for the investigation of stereochemical preferences in binding, often leading to significant differences in potency and selectivity.

Design and Synthesis of Chemically Diverse Analogues Incorporating the this compound Moiety

The design and synthesis of a diverse library of analogues are essential for a comprehensive structure-activity relationship (SAR) study. This involves the systematic variation of different parts of the molecule to understand their contribution to biological activity. For the this compound scaffold, this can include:

Variation of the P2-group: Replacing the cyclopentyl group with other cycloalkyl, aryl, or heterocyclic rings to probe the size and electronic requirements of the P2 pocket.

Modification of the tetrahydrofuran ring: Introducing substituents on the ring or altering its stereochemistry to optimize interactions with the enzyme backbone.

Derivatization of the 3-hydroxyl group: As mentioned earlier, converting the alcohol to a wide range of functional groups to explore additional binding interactions and modulate properties.

Synthesis of non-cleavable isosteres: Replacing the scissile amide bond in peptide-based inhibitors with non-hydrolyzable linkers to improve metabolic stability.

The synthesis of these analogues often requires multi-step synthetic routes, frequently employing stereoselective methods to control the absolute configuration of the chiral centers. The resulting library of compounds is then evaluated in biological assays to identify lead candidates with improved potency, selectivity, and pharmacokinetic profiles.

Future Research Directions and Unexplored Avenues in 3 Cyclopentyltetrahydrofuran 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes for 3-Cyclopentyltetrahydrofuran-3-OL

The efficient and environmentally benign synthesis of this compound is a foundational challenge that needs to be addressed. Current synthetic strategies for related substituted tetrahydrofurans often rely on multi-step procedures with potentially hazardous reagents. Future research should prioritize the development of novel, atom-economical, and sustainable synthetic methodologies.

One promising approach involves the catalytic hydrogenation of furan-based starting materials. google.comrsc.orgscispace.comresearchgate.net For instance, a potential route could begin with a furan (B31954) derivative that undergoes a reaction to introduce the cyclopentyl group, followed by catalytic hydrogenation of the furan ring to the tetrahydrofuran (B95107) core. The use of supported palladium catalysts in water as a solvent presents an environmentally friendly option for such transformations. google.comscispace.com Another avenue to explore is the Piancatelli rearrangement, a powerful method for converting 2-furylcarbinols into functionalized cyclopentenones. wikipedia.orgrsc.orgresearchgate.netnih.gov This could be a key step in constructing the cyclopentyl moiety, which could then be coupled with a precursor to the tetrahydrofuran ring.

Furthermore, the development of one-pot syntheses would be highly desirable. For example, a sequential reaction cascade could be designed, such as an aza-Piancatelli rearrangement followed by a Conia-ene type reaction, to construct complex fused ring systems that could be precursors to the target molecule. rsc.org The use of "green" solvents, such as ionic liquids, deep eutectic solvents, or even water, should be a central consideration in the design of these new synthetic routes to minimize environmental impact. researchgate.netneuroquantology.comresearchgate.netwiley.comijcps.org

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Key Transformation | Potential Advantages |

| Catalytic Hydrogenation | Hydrogenation of a cyclopentyl-substituted furan | Use of green solvents like water, high efficiency. google.comscispace.com |

| Piancatelli Rearrangement | Rearrangement of a 2-furylcarbinol to a cyclopentenone | Access to the cyclopentyl moiety from renewable resources. wikipedia.orgrsc.org |

| Intramolecular Cyclization | Cyclization of a halo-alcohol or a diol | Potentially high stereocontrol. organic-chemistry.orgdoubtnut.com |

| Organocuprate Addition | Addition of a cyclopentyl organocuprate to an epoxide | Direct formation of the C-C bond at the tertiary center. chemistrysteps.commasterorganicchemistry.comwikipedia.org |

Exploration of Unconventional Reactivity Patterns of the Tetrahydrofuran-Cyclopentyl System

The unique juxtaposition of a tertiary alcohol on a tetrahydrofuran ring, further substituted with a cyclopentyl group, suggests the potential for unconventional reactivity. Understanding these patterns is crucial for unlocking the synthetic utility of this compound.

The tertiary alcohol functionality is a key reactive site. Acid-catalyzed dehydration could lead to the formation of various alkenes, with the regioselectivity being an interesting point of investigation. libretexts.org The stability of the potential carbocation intermediate at the 3-position of the tetrahydrofuran ring, influenced by the electron-donating oxygen atom, could lead to unique rearrangement products. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the reaction mechanisms and energy profiles of these transformations, helping to predict and rationalize the observed reactivity. usd.eduacs.orgnih.govresearchgate.net

Furthermore, the interaction between the cyclopentyl ring and the tetrahydrofuran moiety could lead to interesting conformational effects that influence reactivity. The strain and steric hindrance imposed by the cyclopentyl group might favor or disfavor certain reaction pathways. Ring-opening reactions of the tetrahydrofuran ring, potentially initiated by strong acids or Lewis acids, could also be explored, leading to the formation of functionalized linear chains. chemicalbook.com

Design of Next-Generation Scaffolds Based on the this compound Motif

The this compound core represents a novel three-dimensional scaffold that could serve as a starting point for the design of a new generation of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.netnih.gov The inherent chirality and rigidity of this scaffold make it an attractive building block for creating structurally diverse compound libraries.

Future research should focus on the strategic functionalization of this core motif. The tertiary alcohol provides a handle for introducing a wide range of functional groups through esterification, etherification, or substitution reactions. The cyclopentyl and tetrahydrofuran rings also offer sites for further derivatization. The development of bioactive 3D scaffolds often relies on the precise spatial arrangement of functional groups to interact with biological targets. mdpi.com

The design of these next-generation scaffolds should be guided by the principles of medicinal chemistry, aiming to create molecules with drug-like properties. The tetrahydrofuran moiety is a common feature in many biologically active natural products and approved drugs, suggesting that scaffolds based on this compound could have favorable pharmacokinetic properties. researchgate.netnih.govacs.org

Table 2: Potential Functionalization Strategies for the this compound Scaffold

| Functionalization Site | Reaction Type | Potential New Functionalities |

| Tertiary Alcohol | Esterification, Etherification | Esters, Ethers, Halides |

| Tetrahydrofuran Ring | C-H activation, Ring-opening | Alkyl, Aryl, Halogen groups, Linear chains |

| Cyclopentyl Ring | C-H activation | Alkyl, Aryl, Halogen groups |

Applications of this compound Beyond its Current Research Focus (Chemical Exploration)

While the initial focus of research on this compound will likely be on its fundamental chemistry, it is crucial to explore its potential applications in other scientific domains. The unique structural features of this compound suggest a range of possibilities.

In medicinal chemistry, derivatives of this compound could be screened for a variety of biological activities. The tetrahydrofuran ring is a known pharmacophore in many antiviral, antibacterial, and anticancer agents. nih.gov The lipophilic cyclopentyl group could enhance membrane permeability and binding to hydrophobic pockets in protein targets.

In materials science, polymers incorporating the this compound unit could exhibit interesting thermal and mechanical properties. The rigid, three-dimensional structure of the monomer could lead to polymers with high glass transition temperatures and improved dimensional stability. Furthermore, the hydroxyl group could be used as a point of attachment for cross-linking or for the incorporation of other functional moieties.

Integration of Artificial Intelligence and Machine Learning in this compound Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, and these powerful tools can be leveraged to accelerate the exploration of this compound chemistry. numberanalytics.comnih.govnumberanalytics.comresearchgate.netacs.orgnih.govyoutube.com

ML models can be trained on existing chemical reaction data to predict the outcomes of novel reactions, including the synthesis and functionalization of this compound. acs.orgnih.govyoutube.com This can help researchers to prioritize experiments and to identify the most promising synthetic routes. For example, a neural network could be trained to predict the optimal conditions (catalyst, solvent, temperature) for a given transformation. acs.org

Furthermore, AI algorithms can be used for the de novo design of novel molecules based on the this compound scaffold. By learning the structure-activity relationships of known bioactive compounds, these algorithms can generate new molecular structures with a high probability of possessing desired biological activities. This approach can significantly reduce the time and cost associated with the discovery of new drug candidates. The use of machine learning to predict regioselectivity in the functionalization of heterocyclic compounds is a particularly relevant application. nih.gov

Q & A

What synthetic strategies are optimal for achieving high stereochemical purity in 3-cyclopentyltetrahydrofuran-3-ol?

Basic Research Focus :

Stereochemical control during synthesis is critical. Evidence from analogous tetrahydrofuran derivatives suggests using chiral catalysts (e.g., asymmetric hydrogenation) or stereoselective reducing agents (e.g., NaBH₄ with chiral ligands) to direct the formation of the cyclopentyl and hydroxyl groups . Temperature control (0–25°C) and polar aprotic solvents (e.g., THF, DMF) enhance enantiomeric excess by minimizing racemization .

Advanced Research Focus :

For complex stereochemical outcomes, employ computational modeling (DFT calculations) to predict transition states and optimize reaction pathways. Validate predictions via chiral HPLC or X-ray crystallography to resolve discrepancies between theoretical and experimental results .

How can researchers resolve contradictions in reactivity data for this compound under varying oxidation conditions?

Basic Research Focus :

Oxidation of the hydroxyl group may yield ketones or carboxylic acids depending on reagents (e.g., PCC vs. KMnO₄). Design control experiments with isotopically labeled substrates (e.g., deuterated analogs) to track reaction intermediates and identify competing pathways .

Advanced Research Focus :

Use kinetic isotope effect (KIE) studies and in-situ spectroscopic monitoring (e.g., FTIR, Raman) to detect transient intermediates. For conflicting data, apply multivariate statistical analysis (e.g., PCA) to isolate variables (pH, solvent polarity) causing divergent outcomes .

What advanced characterization techniques are recommended for confirming the structural integrity of this compound derivatives?

Basic Research Focus :

Standard methods include ¹H/¹³C NMR for functional group analysis and mass spectrometry (HRMS) for molecular weight confirmation. For stereochemical verification, use optical rotation measurements and NOESY NMR to establish spatial relationships .

Advanced Research Focus :

Leverage dynamic nuclear polarization (DNP) NMR to enhance sensitivity for low-concentration samples. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous stereochemical assignment, while synchrotron-based IR microspectroscopy resolves conformational isomers .

How should researchers design experiments to evaluate the compound’s interaction with biological targets?

Basic Research Focus :

Perform docking simulations (AutoDock Vina, Schrödinger) to predict binding affinities to enzymes or receptors. Validate via in vitro assays (e.g., fluorescence polarization) using purified proteins .

Advanced Research Focus :

Incorporate cryo-EM or surface plasmon resonance (SPR) to study real-time binding kinetics and conformational changes. For conflicting affinity data, apply isothermal titration calorimetry (ITC) to dissect enthalpic vs. entropic contributions .

What methodologies address challenges in scaling up the synthesis of this compound while maintaining purity?

Basic Research Focus :

Transition from batch to flow chemistry to improve heat/mass transfer and reduce side reactions. Use continuous crystallization to isolate high-purity product .

Advanced Research Focus :